molecular formula C17H15N B14374869 3-Benzyl-6-methylquinoline CAS No. 89836-49-7

3-Benzyl-6-methylquinoline

Cat. No.: B14374869
CAS No.: 89836-49-7
M. Wt: 233.31 g/mol
InChI Key: BUSNPVNLPYTBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-methylquinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoline scaffold is recognized as a privileged structure in pharmacology, known for its diverse biological activities and presence in many therapeutic agents . While specific biological data for this compound is limited in the public domain, its structural features align with compounds that have demonstrated potent pharmacological properties. The 3-benzyl and 6-methyl substituents on the core quinoline nucleus are modifications that researchers explore to modulate the compound's bioactivity, lipophilicity, and binding affinity to biological targets, based on established structure-activity relationship (SAR) principles . Quinoline derivatives, in general, have been extensively investigated for their anticancer potential. These compounds can act through multiple mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration . Furthermore, the quinoline ring system is a key component in many approved drugs and experimental compounds active against bacteria, viruses, parasites, and inflammation . Researchers value this compound as a versatile building block or intermediate for the design and synthesis of novel bioactive molecules. Its mechanism of action is highly dependent on the specific target and the nature of further structural modifications, making it a valuable tool for probing biological pathways and developing new therapeutic leads. This product is For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89836-49-7

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

3-benzyl-6-methylquinoline

InChI

InChI=1S/C17H15N/c1-13-7-8-17-16(9-13)11-15(12-18-17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3

InChI Key

BUSNPVNLPYTBJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Benzyl 6 Methylquinoline and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-Benzyl-6-methylquinoline

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. deanfrancispress.come3s-conferences.org For this compound, several strategic disconnections can be envisioned, primarily focusing on the bonds formed during the quinoline (B57606) ring's annulation.

Two of the most logical retrosynthetic pathways are based on the classical Friedländer and Skraup/Doebner-von Miller syntheses.

Friedländer Disconnection: This strategy involves disconnecting the N1-C2 and C3-C4 bonds of the quinoline core. This leads back to two key synthons: a 2-amino-5-methyl-substituted aromatic carbonyl compound (aldehyde or ketone) and a ketone with an α-methylene group, specifically phenylacetone (B166967) (benzyl methyl ketone). This is a convergent approach, assembling the heterocyclic ring from two pre-functionalized fragments.

Skraup/Doebner-von Miller Disconnection: This approach disconnects the N1-C8a and C4-C4a bonds. This deconstruction points towards a substituted aniline (B41778), p-toluidine (B81030) (to provide the 6-methyl group), and a three-carbon α,β-unsaturated carbonyl unit that bears the benzyl (B1604629) substituent. This unit would be derived from a Michael-type addition and subsequent cyclization.

These primary disconnections form the basis for the synthetic strategies explored in the following sections.

Exploration of Classical and Contemporary Quinoline Annulation Strategies

Building upon the retrosynthetic analysis, several established and modern synthetic methods can be adapted for the targeted synthesis of this compound.

The classical Skraup synthesis involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.comwiley.com A key modification, known as the Doebner-von Miller reaction, replaces glycerol with α,β-unsaturated aldehydes or ketones, allowing for the synthesis of substituted quinolines. pharmaguideline.comresearchgate.net

To synthesize this compound via this method, p-toluidine would be reacted with an α,β-unsaturated ketone that can introduce the benzyl group at the C3 position. A suitable reactant is benzylideneacetone (B49655) (1-phenyl-1-buten-3-one). The reaction proceeds through a 1,4-conjugate addition of the aniline to the enone, followed by acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.

Table 1: Representative Doebner-von Miller Synthesis for this compound

Reactant 1Reactant 2Catalyst/MediumConditionsProduct
p-ToluidineBenzylideneacetoneHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)HeatingThis compound

The Friedländer synthesis is a highly efficient and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.org

For the synthesis of this compound, the reaction would involve the condensation of 2-amino-5-methylbenzaldehyde (B1611670) with phenylacetone. The mechanism begins with the formation of an enamine or an aldol-type adduct, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product. wikipedia.org The versatility of this method is enhanced by the use of various catalysts, including traditional acids and bases, as well as more modern catalysts like iodine and Lewis acids under mild conditions. wikipedia.orgnih.gov

Table 2: Friedländer Condensation for this compound

2-Aminoaryl CarbonylMethylene (B1212753) CompoundCatalystConditionsProduct
2-Amino-5-methylbenzaldehydePhenylacetonePotassium Hydroxide (B78521) (KOH)Ethanol (B145695), RefluxThis compound
2-Amino-5-methylbenzaldehydePhenylacetonep-Toluenesulfonic acidToluene, RefluxThis compound
2-Amino-5-methylbenzaldehydePhenylacetoneIodine (I₂)Solvent-free, HeatingThis compound

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines via a formal [4+2] cycloaddition between an N-aryl imine (a 2-azadiene) and an alkene or alkyne (a dienophile). acs.orgacs.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. The reaction is typically catalyzed by Brønsted or Lewis acids. acs.org

A three-component Povarov reaction can be designed for the synthesis of this compound. In this approach, p-toluidine would react with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) to form an electron-rich imine in situ. This imine then reacts with a dienophile such as phenylacetylene. The subsequent cycloaddition and aromatization (often spontaneous or aided by an oxidant) would lead to the desired this compound skeleton. The regioselectivity of the Povarov reaction is a key consideration in selecting the appropriate dienophile to ensure the benzyl group is installed at the C3 position. acs.org

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions, with palladium catalysis being particularly prominent in the formation of heterocyclic systems. rsc.orgresearchgate.net Several palladium-catalyzed strategies can be envisioned for the synthesis of this compound.

One potential route involves an intramolecular cyclization. For example, a suitably substituted o-vinylaniline could undergo a palladium-catalyzed Heck reaction with a benzyl halide. organic-chemistry.org The resulting intermediate could then cyclize to form the quinoline ring. Another advanced strategy involves the direct C-H activation/annulation of N-substituted anilines with alkynes. A reaction between an N-protected p-toluidine derivative and phenylacetylene, catalyzed by a palladium complex, could directly construct the quinoline core through sequential C-H and N-H bond functionalization. nih.gov These methods offer high efficiency and functional group tolerance, representing the cutting edge of quinoline synthesis.

In response to the growing demand for sustainable and efficient chemical processes, microwave-assisted organic synthesis has become a valuable technique. beilstein-journals.orgd-nb.info Microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions compared to conventional heating. d-nb.info

Many classical quinoline syntheses, including the Friedländer condensation, have been successfully adapted to microwave conditions. organic-chemistry.orgmdpi.com The synthesis of this compound via the Friedländer reaction between 2-amino-5-methylbenzaldehyde and phenylacetone could be significantly accelerated using microwave heating, potentially under solvent-free conditions or with a solid support. mdpi.com This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste.

Table 3: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

MethodConditionsReaction TimeYieldReference Analogy
Conventional HeatingEthanol, RefluxSeveral hours to daysModerate to Good beilstein-journals.org
Microwave IrradiationSolvent-free or polar solvent (e.g., DMF)2–10 minutesGood to Excellent d-nb.infoarabjchem.org

Organocatalytic and Transition Metal-Catalyzed Strategies

The synthesis of quinoline scaffolds, including this compound, has been significantly advanced by the development of sophisticated catalytic systems. Both transition metals and small organic molecules have been employed as catalysts to facilitate the construction of the quinoline core with high efficiency. ias.ac.inrsc.org

Transition metal catalysis, in particular, offers powerful tools for forming the requisite carbon-carbon and carbon-nitrogen bonds. ias.ac.in Metals such as palladium, copper, rhodium, iron, manganese, and cobalt are frequently used. ias.ac.inmdpi.com These catalysts are often involved in key reaction steps like C-H bond activation, cross-coupling reactions, and acceptorless dehydrogenative coupling (ADC). ias.ac.innih.govresearchgate.net For instance, the ADC of o-aminobenzyl alcohols with secondary alcohols, catalyzed by a cost-effective Cu/CeO2 system, presents a sustainable route to quinolines with high yields. nih.gov Similarly, pincer manganese complexes have been used to catalyze the reaction of methyl N-heteroarenes with primary alcohols, demonstrating broad functional group tolerance. mdpi.com

Organocatalysis has emerged as a complementary, metal-free approach. rsc.org These methods avoid the cost and potential toxicity associated with residual metals. Common organocatalysts include Brønsted acids, Lewis bases, and chiral phosphoric acids. nih.gov For example, trifluoroacetic acid (TFA) has been shown to promote the reaction of anthranilamides and ketoalkynes to form quinazolinones, a related heterocycle, demonstrating the power of acid catalysis in C-C bond cleavage and cyclization. nih.gov Another strategy involves the use of salicylic (B10762653) acid with a BF3–Et2O additive in an O2 atmosphere to synthesize quinazolines, highlighting the potential for aerobic, metal-free reactions. rsc.org

Table 1: Comparison of Catalytic Strategies for Quinoline Synthesis

Catalytic System Catalyst Type Key Reaction Type Advantages
Cu/CeO2 Transition Metal (Heterogeneous) Acceptorless Dehydrogenative Coupling Cost-effective, recyclable, high efficiency. nih.gov
Pincer Mn Complex Transition Metal (Homogeneous) Acceptorless Transfer Hydrogenation High yields, broad substrate scope. mdpi.com
Fe(OAc)₂/Phen Transition Metal (Homogeneous) Acceptorless Transfer Hydrogenation Uses earth-abundant iron. mdpi.com
Salicylic Acid Organocatalyst (Metal-Free) Aerobic Oxidation Metal-free, environmentally benign conditions. rsc.org
Nafion® NR50 Solid Acid Organocatalyst Friedländer Annulation Recyclable, efficient under microwave irradiation. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline derivatives. rsc.orgresearchgate.net The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Environmentally Benign Reaction Conditions

A primary goal in green synthesis is the reduction or elimination of volatile and toxic organic solvents. google.com Water has been explored as a green solvent for various quinoline syntheses. rsc.orgnih.gov For example, a modified Doebner–von Miller reaction for producing 2-methylquinoline (B7769805) has been successfully performed in a continuous flow reactor using water as the solvent, offering a rapid and green route. rsc.org

Solvent-free reaction conditions represent another significant advancement. nih.gov One-pot, three-component reactions catalyzed by nanocatalysts have been conducted under solvent-free conditions at elevated temperatures to produce polysubstituted quinolines in high yields and with short reaction times. nih.gov Microwave irradiation is also employed as an energy-efficient heating source, often in conjunction with recyclable catalysts like Nafion® NR50, to accelerate reactions and improve yields. mdpi.comresearchgate.net

Utilization of Recyclable Catalysts for this compound Production

Notable examples include:

Ni-Containing Coordination Polymer: A recyclable nickel-based polymer has demonstrated high activity for quinoline synthesis via a borrowing hydrogen strategy, where alcohols are used as alkylating agents. mdpi.com

Au–Ag@AgCl Nanocomposites: These nanomaterials, synthesized using a green method with plant extracts, serve as efficient and recyclable catalysts for the three-component coupling of aldehydes, anilines, and alkynes to form quinolines. The catalyst can be recovered and reused multiple times without significant loss of activity. rsc.org

Cu/CeO2: A copper catalyst supported on ceria is highly effective for the acceptorless dehydrogenative coupling of alcohols to form quinolines and can be recycled, offering a sustainable alternative to precious metal catalysts. nih.gov

Mn(II) Complex: A manganese(II) complex based on 3-hydroxynaphthoic acid acts as an efficient and easily separable heterogeneous catalyst for the one-pot, four-component synthesis of quinoline derivatives. oiccpress.com

Metal-Organic Frameworks (MOFs): MOF-5 has been used as a highly efficient and reusable catalyst for the three-component synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org

Table 2: Performance of Recyclable Catalysts in Quinoline Synthesis

Catalyst Reaction Type Solvent Reusability Key Feature
Ni-Containing Coordination Polymer Borrowing Hydrogen Toluene Not specified High activity for C-C bond formation. mdpi.com
Au–Ag@AgCl Nanocomposites Three-component Coupling Not specified 5 cycles Green synthesis of the catalyst itself. rsc.org
Cu/CeO2 Acceptorless Dehydrogenative Coupling Not specified Multiple cycles High efficiency (>90% yield) and cost-effective. nih.gov
Mn(II) Complex Four-component Cyclocondensation DMF Not specified Environmentally benign, easy separation. oiccpress.com
MOF-5 Three-component Coupling Solvent-free Multiple cycles High yields in short reaction times. rsc.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is a paramount challenge in modern organic synthesis, allowing for the precise construction of target molecules while avoiding the formation of unwanted isomers. mdpi.comnih.gov In the context of this compound, this involves controlling which atoms bond and in what specific spatial orientation.

Regioselectivity is crucial for installing the benzyl and methyl groups at the C3 and C6 positions of the quinoline ring, respectively. Many classical methods like the Doebner-von Miller or Combes syntheses can produce mixtures of isomers depending on the substitution pattern of the aniline precursor. rsc.org Modern transition-metal-catalyzed C-H activation and functionalization reactions offer more precise control. researchgate.net For example, palladium-catalyzed direct arylation of C-H bonds, guided by a directing group, can achieve high regioselectivity in the functionalization of heterocyclic systems. acs.org

A highly innovative approach demonstrating exceptional selectivity is the dearomative triple elementalization of quinolines. nih.gov This method uses visible light to drive a carbo-sila-boration reaction, converting quinoline derivatives into highly functionalized 1,2,3,4-tetrahydroquinolines with complete chemo-, regio-, and stereoselectivity. nih.gov Such methods provide a platform for creating complex scaffolds from simple aromatic heterocycles. nih.gov

Stereoselectivity becomes critical when chiral centers are present or introduced. The synthesis of chiral quinoline-containing ligands for asymmetric catalysis highlights the importance of controlling stereochemistry. researchgate.net While the parent this compound is achiral, its complex derivatives or synthetic precursors may contain stereocenters. Enantioselective synthesis can be achieved using chiral catalysts, such as chiral Rh(III) complexes for C-H activation or chiral phosphoric acids in organocatalytic routes, to produce molecules with high enantiomeric excess. nih.govsnnu.edu.cn

Total Synthesis Strategies for Complex Derivatives of this compound

While this compound is a relatively simple molecule, its core structure is a key fragment in more complex and biologically significant compounds. Synthetic strategies developed for this scaffold can be extended to the total synthesis of complex natural products and pharmaceutical agents. acs.org

A prominent example is found in the synthesis of intermediates for the anti-tuberculosis drug, bedaquiline. The synthesis of analogues such as 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and 3-benzyl-6-bromo-2-methoxyquinoline (B32111) are critical steps. chemicalbook.comgoogle.com These syntheses involve multi-step sequences that build upon a substituted quinoline core, demonstrating how functional groups can be manipulated around the 3-benzylquinoline (B13917930) framework to construct highly complex drug molecules. google.com

Furthermore, substituted quinolines serve as starting points for building fused heterocyclic systems. For instance, 6,7-dimethoxy-4-methylquinoline (B7901174) has been used as a precursor in the formal total syntheses of complex marine alkaloids like damirones and makaluvamines, which feature a pyrrolo[4,3,2-de]quinoline core. acs.org These syntheses involve the strategic functionalization of the quinoline ring, including nitration and modification of the methyl group, followed by cyclization to form the intricate polycyclic architecture. acs.org This illustrates how fundamental quinoline chemistry provides a powerful platform for accessing diverse and complex molecular targets.

Chemical Reactivity and Transformation Mechanisms of 3 Benzyl 6 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core of 3-Benzyl-6-methylquinoline

The quinoline ring system possesses two distinct aromatic rings: a benzene (B151609) ring (carbocyclic) and a pyridine (B92270) ring (heterocyclic). The pyridine ring is inherently electron-deficient and becomes strongly deactivated towards electrophilic attack upon protonation of the nitrogen atom in acidic media, which is typical for such reactions. uop.edu.pkuomustansiriyah.edu.iq Consequently, electrophilic aromatic substitution (EAS) on the quinoline core occurs preferentially on the more electron-rich benzene ring, typically at the C5 and C8 positions. uop.edu.pk

In this compound, the C6-methyl group is an activating, ortho-para directing group, which enhances the electron density of the carbocyclic ring and directs incoming electrophiles to the C5 and C7 positions. lkouniv.ac.in The benzyl (B1604629) group at C3 has a minor electronic influence on the benzene ring but sterically hinders the C4 position. Therefore, electrophilic attack is predicted to occur predominantly at the C5 and C7 positions of the benzene moiety.

Nitration and Halogenation Studies

Nitration and halogenation are fundamental electrophilic aromatic substitution reactions. For quinoline itself, these reactions require vigorous conditions and yield a mixture of 5- and 8-substituted products. uop.edu.pk

Nitration: The nitration of quinoline is typically performed with a mixture of fuming nitric acid and concentrated sulfuric acid. uop.edu.pklibretexts.org For this compound, the activating effect of the C6-methyl group is expected to facilitate the reaction and direct the nitro group to the C5 and C7 positions. No specific studies on the nitration of this compound have been reported, but the expected products can be inferred from established reactivity principles.

Table 1: Predicted Products of Nitration of this compound

ReactantReagentsPredicted Major ProductsPredicted Minor Products
This compoundconc. HNO₃/H₂SO₄3-Benzyl-6-methyl-5-nitroquinoline, 3-Benzyl-6-methyl-7-nitroquinolineOther isomers, di-nitro products under forcing conditions

Halogenation: The halogenation of quinolines also targets the benzene ring. chemistry.coachsavemyexams.com The reaction often requires a Lewis acid catalyst, such as ferric or aluminum halides, to polarize the halogen molecule and generate a sufficiently strong electrophile. libretexts.orgchemistry.coach The C6-methyl group in this compound would direct halogenation to the C5 and C7 positions. Studies on related compounds, such as the bromination of isoquinoline (B145761) which yields the 5-bromo derivative, support this predicted regioselectivity. researchgate.net

Table 2: Potential Halogenation Reactions of this compound

ReactionReagentsExpected Major Product(s)
BrominationBr₂ / FeBr₃5-Bromo-3-benzyl-6-methylquinoline, 7-Bromo-3-benzyl-6-methylquinoline
ChlorinationCl₂ / AlCl₃5-Chloro-3-benzyl-6-methylquinoline, 7-Chloro-3-benzyl-6-methylquinoline

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions on quinoline are generally challenging. libretexts.org The basic nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the entire ring system towards electrophilic attack. libretexts.org This complexation effectively places a positive charge on the nitrogen, severely reducing the nucleophilicity of the aromatic system.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.ukmdpi.com Due to catalyst complexation, Friedel-Crafts acylation of this compound is expected to be inefficient under standard conditions. If the reaction were to proceed, it would occur on the activated carbocyclic ring, likely at the C5 or C7 position. mdpi.com

Friedel-Crafts Alkylation: Similar to acylation, alkylation is hampered by catalyst deactivation. libretexts.org Furthermore, the alkylated products are often more reactive than the starting material, leading to polyalkylation. libretexts.org A skeletal rearrangement of the alkyl carbocation electrophile can also occur. libretexts.org For this compound, these limitations make controlled mono-alkylation difficult.

Nucleophilic Substitution Reactions on the Quinoline Ring System

In contrast to electrophilic substitution, nucleophilic substitution on the quinoline ring occurs preferentially on the electron-deficient pyridine ring. The C2 and C4 positions are particularly susceptible to attack by nucleophiles due to the electron-withdrawing effect of the nitrogen atom. uop.edu.pkcsic.es

Amination and Hydroxylation Processes

Amination: The introduction of an amino group can be achieved through various methods. One classical approach is the substitution of a leaving group, such as a halide, at the C2 or C4 position. scispace.commdpi.com More recent developments include transition-metal-catalyzed direct C-H amination reactions. rsc.orgresearchgate.net For this compound, direct amination would likely target the C2 position, yielding 2-amino-3-benzyl-6-methylquinoline.

Hydroxylation: The synthesis of hydroxyquinolines (quinolinones) can be accomplished by reacting quinolines with strong bases at high temperatures. For example, quinoline reacts with potassium hydroxide (B78521) to yield 2-hydroxyquinoline. uop.edu.pk Applying this to this compound would be expected to produce 3-Benzyl-6-methylquinolin-2(1H)-one. Alternatively, the hydrolysis of a 2-chloroquinoline (B121035) derivative can also yield the corresponding quinolinone. mdpi.com A patent describes the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) to form 3-benzyl-6-bromo-2-methoxyquinoline (B32111), demonstrating the susceptibility of the C2 position to nucleophilic attack. google.comchemicalbook.com

Chichibabin Reaction Analogues

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, involving the reaction of the heterocycle with sodium amide (NaNH₂) in liquid ammonia (B1221849) or an inert solvent. wikipedia.orggoogle.com The reaction typically occurs at the position alpha to the nitrogen atom (C2). wikipedia.org

For this compound, the C3 position is substituted, but the C2 position remains available for amination. A Chichibabin-type reaction is therefore feasible and would be expected to yield 2-amino-3-benzyl-6-methylquinoline. The mechanism proceeds through the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position to form a σ-adduct intermediate, which then rearomatizes by eliminating a hydride ion (H⁻). wikipedia.org

Table 3: Proposed Chichibabin-type Reaction

SubstrateReagentProposed Product
This compoundNaNH₂ / Toluene2-Amino-3-benzyl-6-methylquinoline

Oxidation Reactions of this compound

The structure of this compound presents multiple sites susceptible to oxidation: the C6-methyl group, the benzylic methylene (B1212753) bridge of the C3-benzyl group, and the quinoline ring itself. The outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions.

Oxidation of the Methyl Group: The methyl group on the carbocyclic ring can be oxidized. For instance, methyl-substituted N-heteroaromatics can be converted to the corresponding aldehydes or carboxylic acids. wiley.com The oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using hypervalent iodine reagents. wiley.com Similarly, the 6-methyl group of this compound could potentially be oxidized to a formyl group (CHO) or a carboxyl group (COOH).

Oxidation of the Benzyl Group: The benzylic methylene (-CH₂-) group is also a reactive site for oxidation. Mild oxidation could potentially convert it to a carbonyl group, yielding 3-benzoyl-6-methylquinoline. Harsher conditions could lead to the cleavage of the carbon-carbon bond. Studies on the oxidation of benzyl alcohols by reagents like quinolinium dichromate highlight the reactivity of benzylic positions. acs.org

Oxidation of the Quinoline Ring: The quinoline ring can undergo oxidation, which may lead to the formation of N-oxides or ring-opened products depending on the reagents. nih.gov For example, treatment with peroxy acids can form the corresponding N-oxide, which can be a precursor for further functionalization. nih.gov Another pathway involves the oxidation of a dihydroquinoline precursor to a hydroxyquinoline. rsc.org

Table 4: Potential Oxidation Products of this compound

Oxidizing Agent (Example)Target SitePotential Product(s)
SeO₂ or PIDAC6-Methyl group3-Benzylquinoline-6-carbaldehyde
KMnO₄ (controlled)C6-Methyl group3-Benzyl-6-quinolinecarboxylic acid
CrO₃ / Acetic acidBenzylic -CH₂- group3-Benzoyl-6-methylquinoline
m-CPBAQuinoline NitrogenThis compound N-oxide

Quinoline Ring Oxidation Pathways

The quinoline ring system, particularly the benzene ring portion, is susceptible to oxidative degradation under harsh conditions. Treatment with strong oxidizing agents can lead to the cleavage of the carbocyclic ring (the benzene part of the quinoline). For related quinoline compounds, oxidation using reagents like ozone followed by hydrogen peroxide, or catalytic ruthenium tetroxide, has been shown to convert the quinoline scaffold into pyridine-2,3-dicarboxylic acid derivatives. researchgate.net In the case of this compound, such a reaction would be expected to yield a substituted pyridine-2,3-dicarboxylic acid. The stability of the quinoline ring can be compromised under extreme conditions involving strong oxidizing agents, potentially leading to structural damage. quinoline-thiophene.com

Another oxidative pathway involves the nitrogen atom of the quinoline ring. Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically leads to the formation of the corresponding N-oxide. nih.govrsc.org For instance, 2-benzyl-3-methylquinoline and 2-benzyl-6-methylquinoline have been successfully converted to their respective N-oxides using m-CPBA. rsc.org This transformation increases the reactivity of the quinoline ring, particularly at the C2 and C4 positions, making it susceptible to further functionalization.

Side-Chain Oxidation of Benzyl and Methyl Groups

The benzyl and methyl substituents on the quinoline core possess reactive C-H bonds at their benzylic positions, making them targets for side-chain oxidation. The outcome of the oxidation often depends on the strength of the oxidizing agent and the reaction conditions.

The methyl group at the C6 position has a benzylic carbon that can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are known to convert alkyl side chains on aromatic rings into carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.org This would transform this compound into the corresponding 3-benzylquinoline-6-carboxylic acid. Milder and more selective methods have also been developed. For example, the oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using reagents like selenium dioxide or metal-free systems with hypervalent iodine reagents. wiley.com

Similarly, the benzyl group at the C3 position contains a reactive benzylic methylene (-CH₂-) group. This position is also susceptible to oxidation. Depending on the conditions, this could lead to the formation of a ketone (yielding 3-benzoyl-6-methylquinoline) or, under more forceful conditions, cleavage of the C-C bond to form 6-methylquinoline-3-carboxylic acid.

Reduction Chemistry of this compound

The reduction of this compound primarily involves the hydrogenation of the heterocyclic pyridine ring, a common transformation for quinoline derivatives that yields pharmacologically significant tetrahydroquinolines.

Hydrogenation of the Quinoline Nucleus

The most common reduction pathway for quinolines is the catalytic hydrogenation of the nitrogen-containing ring to produce 1,2,3,4-tetrahydroquinolines. This transformation is typically achieved using various transition metal catalysts. The reduction of the closely related 3-benzyl-8-methylquinoline has been documented. lookchem.com

Extensive research on analogous compounds demonstrates the feasibility and common catalyst systems for this reaction. Iridium-based catalysts, such as [Ir(COD)Cl]₂ combined with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of 2-benzylquinolines and 2,3-disubstituted quinolines, yielding tetrahydroquinolines with high enantioselectivity. Similarly, cobalt-amido complexes have been used for the controlled partial transfer hydrogenation of 6-methylquinoline (B44275) to its dihydro- and subsequently tetrahydro- derivatives using ammonia borane (B79455) as a hydrogen source. nih.gov Ruthenium catalysts have also shown excellent enantioselectivity and reactivity in the hydrogenation of 2-alkyl-substituted and 2,3-disubstituted quinolines. pku.edu.cn

These examples strongly suggest that this compound can be readily hydrogenated to 3-benzyl-6-methyl-1,2,3,4-tetrahydroquinoline under similar catalytic conditions.

Table 1: Catalytic Systems for Hydrogenation of Related Quinoline Derivatives

SubstrateCatalyst SystemH₂ Source/PressureSolventProductReference
2-Benzylquinoline[Ir(COD)Cl]₂/(S)-MeO-Biphep/I₂50 atmToluene(S)-2-Benzyl-1,2,3,4-tetrahydroquinoline
6-MethylquinolineCobalt-amido complex 1 H₃N·BH₃THF6-Methyl-1,2,3,4-tetrahydroquinoline nih.gov
2,3-Alkyl-disubstituted QuinolinesCationic Ruthenium Complex20 atmMethanolsyn/anti-1,2,3,4-Tetrahydroquinolines pku.edu.cn
Quinolines[Ir(COD)Cl]₂/(S)-SegPhos/Li₂CO₃50 atmTHFN-Cbz-1,2,3,4-tetrahydroquinolines wiley-vch.de

Selective Reduction of Specific Functional Groups

Selective reduction focuses on modifying one functional group while leaving others intact. In this compound, this primarily concerns the reduction of the quinoline nucleus without affecting the benzyl group's aromatic ring. Catalytic hydrogenation, as described above, is highly chemoselective for the heterocyclic ring. The benzene ring of the benzyl substituent is significantly less reactive and would require much more forcing conditions (higher pressures and temperatures, or more active catalysts like Rhodium on carbon) to be reduced.

Furthermore, controlled transfer hydrogenation can allow for selective reduction to the intermediate 1,2-dihydroquinoline. Studies on 6-methylquinoline have shown that by using one equivalent of the hydrogen source, the reaction can be stopped at the dihydroquinoline stage. nih.gov Applying similar controlled conditions to this compound could potentially yield 3-benzyl-6-methyl-1,2-dihydroquinoline.

Rearrangement Reactions Involving the this compound Scaffold

While the quinoline core can participate in various molecular rearrangements, specific examples involving the this compound skeleton are not widely documented in scientific literature. In principle, functionalized derivatives of this compound could undergo classical rearrangement reactions. For example, if the structure were modified to a ketoxime, it could potentially undergo a Beckmann rearrangement. mvpsvktcollege.ac.in Similarly, a derivative containing a diol functionality could be susceptible to a Pinacol-Pinacolone rearrangement. mvpsvktcollege.ac.in A reversible Claisen rearrangement has been noted for a related 3-allyl-substituted quinoline-2,4-dione, suggesting that if the benzyl group at C3 were replaced with an allyl group, similar reactivity might be observed. researchgate.net However, without direct experimental evidence, these pathways remain theoretical for the parent compound.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and quinoline scaffolds are often used as substrates. eie.gr For a molecule like this compound to be used as an electrophilic partner in reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings, it typically requires prior functionalization with a leaving group, such as a halogen (Br, Cl, I) or a triflate. researchgate.netuni-muenchen.de

A key intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline is 3-benzyl-6-bromo-2-methoxyquinoline. chemicalbook.combio-synth.in This bromo-derivative is an ideal substrate for cross-coupling reactions. For example, it could undergo a Suzuki-Miyaura coupling with an arylboronic acid at the C6 position, catalyzed by a palladium complex, to introduce a new aryl group.

Table 2: Representative Cross-Coupling Reactions with Halogenated Quinolines

Reaction TypeQuinoline SubstrateCoupling PartnerCatalystProduct TypeReference
Suzuki-Miyaura3-benzyl-6-bromo-2-methoxyquinolineArylboronic acidPd(0) complex6-Aryl-3-benzyl-2-methoxyquinoline quinoline-thiophene.comnih.gov
Suzuki-MiyauraHaloindazoles (analogy)Aryl boronic acidsPd(0)3-Aryl-indazoles nih.gov
Sonogashira3-benzyl-6-bromo-2-chloroquinoline (precursor)Terminal alkynePd/Cu catalyst6-Alkynyl-3-benzyl-2-chloroquinoline eie.grgoogle.com

Modern methods involving direct C-H activation offer an alternative, potentially obviating the need for pre-installed leaving groups. However, controlling the regioselectivity of C-H activation on a molecule with multiple potential sites like this compound would be a significant synthetic challenge.

Suzuki, Heck, Sonogashira, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. mt.com For a substrate like this compound to participate directly in these reactions, it typically requires prior functionalization with a halide (e.g., Br, I) or a pseudohalide (e.g., triflate, OTf) on the quinoline ring, which serves as the electrophilic partner. wikipedia.orgwikipedia.org The reactivity in such couplings generally follows the order: I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.org It is widely used to form biaryl structures. wikipedia.org In a potential application, a halogenated derivative, such as 8-bromo-3-benzyl-6-methylquinoline, could be coupled with an arylboronic acid to introduce a new aryl group at the C8 position. The reaction is typically performed in the presence of a palladium catalyst and a base. mt.com The choice of ligands, such as dialkylbiarylphosphines, has been shown to expand the scope of these reactions to include less reactive chlorides and hindered substrates. acs.org

Heck-Mizoroki Reaction The Heck reaction involves the coupling of an organohalide with an alkene to form a substituted alkene. slideshare.net This reaction provides a direct method for the arylation or vinylation of alkenes. slideshare.net For instance, a bromo-substituted this compound could react with an alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. The reaction is a powerful method for creating complex molecular scaffolds and has been applied in the synthesis of pharmaceutical agents. thieme.de

Sonogashira Coupling The Sonogashira coupling is a versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org A hypothetical halo-3-benzyl-6-methylquinoline could be coupled with a terminal alkyne, providing a direct route to alkynyl-substituted quinolines. These products are valuable in materials science and medicinal chemistry. numberanalytics.comwashington.edu

Stille Coupling The Stille reaction couples an organotin compound (organostannane) with an organohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the high toxicity of tin reagents is a significant drawback. wikipedia.org In a synthetic context, a halo-3-benzyl-6-methylquinoline could be coupled with various organostannanes (e.g., vinyl, aryl, or alkynyl stannanes) to generate complex quinoline derivatives. The reaction is known for its tolerance of a wide array of functional groups. core.ac.uk

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions.

C-H Activation and Functionalization Strategies

Direct C–H bond functionalization has emerged as a powerful and atom-economical strategy for molecular synthesis, avoiding the need for pre-functionalized substrates. nih.govdmaiti.com The this compound scaffold possesses multiple C–H bonds that could potentially be activated: aromatic C(sp²)–H bonds on both the quinoline and benzyl rings, and aliphatic C(sp³)–H bonds on the methyl group and the methylene bridge of the benzyl substituent.

Functionalization of the Quinoline Core The regioselective functionalization of the quinoline ring via C–H activation is challenging but achievable, often guided by directing groups or exploiting the inherent reactivity of certain positions. nih.gov The C2 and C8 positions are common sites for functionalization, often facilitated by coordination to the quinoline nitrogen (or the N-oxide). nih.govnih.gov However, studies on the C2 carbamoylation of quinoline N-oxides have shown that 6-methylquinoline N-oxide can be unreactive under certain copper-catalyzed conditions, suggesting that the substitution pattern can significantly influence reactivity. mdpi.com

Functionalization of the Methyl Group The C(sp³)–H bonds of the methyl group at the C6 position are potential sites for activation. Research on the related 8-methylquinoline (B175542) has demonstrated that the methyl group can undergo rhodium-catalyzed C(sp³)–H activation to form a five-membered rhodacycle intermediate, which can then be coupled with various partners like organoboranes. rsc.org Similar strategies could potentially be applied to the 6-methyl group of this compound, enabling alkylation, arylation, or other transformations at this position.

Functionalization of the Benzyl Group The benzylic C(sp³)–H bonds of the 3-benzyl group are also prime candidates for selective activation due to their lower bond dissociation energy compared to other C-H bonds. Nickel-catalyzed systems have been shown to selectively cleave the benzylic C(sp³)–H bond of toluene. rsc.org Similar catalytic systems could potentially functionalize the methylene bridge of the benzyl group in this compound, opening pathways to introduce new substituents at this position.

The table below outlines selected C-H activation methodologies that have been applied to quinoline and related systems, which could be adapted for this compound.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively documented in the public literature. However, the reactivity can be inferred from studies on related structures. The electronic properties of the substituents are expected to play a crucial role in governing reaction rates and equilibrium positions.

Kinetic Considerations The methyl group at the C6 position is an electron-donating group, which would be expected to increase the electron density of the quinoline ring system. In reactions where a positive charge develops in the transition state, such as electrophilic aromatic substitution, the presence of the methyl group should accelerate the reaction rate. This is consistent with general principles of physical organic chemistry.

For instance, studies on the oxidation of substituted benzyl alcohols by 6-methylquinolinium dichromate revealed a Hammett reaction constant (ρ) of -0.67. koreascience.kr The negative value indicates that electron-donating substituents on the benzyl alcohol accelerated the reaction, stabilizing the positive charge buildup in the transition state. koreascience.kr By analogy, the electron-donating 6-methyl group on the quinoline ring would influence the kinetics of reactions at the heterocyclic core. Conversely, the benzyl group at C3 may exert steric effects that could hinder reactions at adjacent positions (C2 and C4).

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Benzyl 6 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1D (¹H, ¹³C, ¹⁵N) NMR Techniques

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of atoms present.

¹H NMR: The proton NMR spectrum of 3-Benzyl-6-methylquinoline would be expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and benzyl (B1604629) rings, as well as singlets for the benzylic methylene (B1212753) (CH₂) and the methyl (CH₃) protons. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to spin-spin coupling between adjacent protons. uncw.edu The methyl group protons would appear as a singlet around δ 2.5 ppm, while the benzylic protons would likely appear as a singlet around δ 4.0-4.5 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 17 distinct signals would be anticipated in the broadband decoupled spectrum, corresponding to the 17 carbon atoms in the structure. The chemical shifts would be indicative of the carbon type (sp² aromatic or sp³ aliphatic). Quaternary carbons would also be identifiable. chemicalbook.comnih.gov

¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for studying nitrogen-containing heterocycles, though it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. nih.gov For this compound, a single ¹⁵N resonance would be expected. The chemical shift of this nitrogen would be influenced by its position within the aromatic quinoline ring system. researchgate.net Isotopic enrichment with ¹⁵N can significantly enhance signal detection, enabling more advanced studies. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a theoretical table based on known values for similar structures. Actual experimental values may vary.)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2-~152
3-~138
4~8.0~136
5~7.6~126
6-~137
7~7.5~132
8~8.1~129
4a-~128
8a-~147
6-CH₃~2.5~21
Benzyl-CH₂~4.2~40
Benzyl-C1'-~139
Benzyl-C2'/C6'~7.2~129
Benzyl-C3'/C5'~7.3~128
Benzyl-C4'~7.2~126

Multidimensional (COSY, HSQC, HMBC, NOESY) NMR Studies

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the quinoline and benzyl ring systems. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons, allowing for the unambiguous assignment of carbon signals based on previously assigned proton signals. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). emerypharma.comcolumbia.edu It is vital for identifying quaternary carbons and for connecting the benzyl and methyl substituents to the correct positions on the quinoline core. For instance, correlations from the benzylic CH₂ protons to carbons C2, C3, and C4 of the quinoline ring would confirm the 3-benzyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, irrespective of their bonding connectivity. A key correlation would be expected between the benzylic CH₂ protons and the H4 proton on the quinoline ring, confirming their spatial proximity. ku.eduipb.pt

Solid-State NMR Spectroscopy of Crystalline Forms

Solid-state NMR (ssNMR) provides structural information on crystalline materials. researchgate.net It can distinguish between different polymorphic forms of a compound by detecting differences in the chemical shifts and relaxation times of nuclei in the solid lattice. For quinoline derivatives, ¹³C and ¹⁵N ssNMR can reveal details about intermolecular interactions, such as π-π stacking, in the crystalline state. researchgate.nettsijournals.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₇H₁₅N), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance for error (typically < 5 ppm). mdpi.com

Fragmentation Pathway Analysis

In addition to the molecular ion peak, mass spectrometry breaks the molecule into fragment ions, creating a characteristic pattern. The fragmentation of quinolines often involves the loss of small, stable molecules. For methylquinolines, a common fragmentation pathway involves the loss of a hydrogen atom followed by the elimination of hydrogen cyanide (HCN). cdnsciencepub.comcdnsciencepub.com For this compound, a prominent fragmentation would be the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation (m/z 91) and a methyl-substituted quinolinyl radical, or vice versa.

Expected Fragmentation Ions for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Formula
229[M]⁺ (Molecular Ion)[C₁₇H₁₅N]⁺
228[M-H]⁺[C₁₇H₁₄N]⁺
154[M - C₆H₅]⁺ (Loss of phenyl)[C₁₁H₁₀N]⁺
142[M - C₇H₇]⁺ (Loss of benzyl)[C₁₀H₈N]⁺
91[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺

Isotopic Pattern Interpretation

The high resolution of HRMS allows for the observation of isotopic peaks. The molecular ion peak [M]⁺ will be accompanied by smaller peaks corresponding to molecules containing heavier isotopes, such as ¹³C and ¹⁵N. The relative abundance of the [M+1]⁺ peak, primarily due to the natural abundance of ¹³C (1.1%), can be calculated and compared to the experimental spectrum to further confirm the elemental formula. The presence of one nitrogen atom (natural abundance of ¹⁵N is 0.37%) would make a minor contribution to the [M+1]⁺ signal. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent functional groups.

The FTIR and Raman spectra of this compound are characterized by a series of distinct bands that correspond to the stretching and bending vibrations of its specific chemical bonds. The analysis of these spectra allows for the unambiguous identification of the key functional groups present in the molecule.

The aromatic C-H stretching vibrations of the quinoline and benzyl rings are typically observed in the 3100-3000 cm⁻¹ region in both FTIR and Raman spectra. arabjchem.org The aliphatic C-H stretching vibrations of the methylene bridge (-CH₂-) and the methyl group (-CH₃) are expected in the 2960-2850 cm⁻¹ range.

The characteristic stretching vibrations of the quinoline ring system, involving C=C and C=N bonds, give rise to a series of strong to medium intensity bands in the 1620-1430 cm⁻¹ region. arabjchem.orgultraphysicalsciences.org Specifically, the C=N stretching vibration of the quinoline ring is anticipated to appear around 1500 cm⁻¹. arabjchem.org The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic rings and the methyl group result in a complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹).

An illustrative summary of the expected vibrational frequencies for this compound is presented in Table 1. This data is based on the analysis of related quinoline derivatives and general spectroscopic correlation tables. ultraphysicalsciences.orgresearchgate.netscispace.com

Table 1: Illustrative FTIR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman) Assignment
Aromatic C-H Stretch 3080 - 3020 3080 - 3020 Quinoline and Benzyl Rings
Aliphatic C-H Stretch 2960 - 2920, 2870 - 2850 2960 - 2920, 2870 - 2850 Methylene and Methyl Groups
C=C/C=N Ring Stretch 1610, 1580, 1505 1610, 1580, 1505 Quinoline Ring
Aromatic C=C Stretch 1495, 1455 1495, 1455 Benzyl Ring
CH₂ Scissoring 1465 1465 Methylene Group
CH₃ Asymmetric Bend 1440 1440 Methyl Group
CH₃ Symmetric Bend 1380 1380 Methyl Group
C-H In-plane Bend 1250 - 1000 1250 - 1000 Aromatic Rings

Note: This table contains illustrative data based on known spectroscopic correlations for similar chemical structures. Actual experimental values may vary.

While the primary vibrational bands confirm the presence of the main functional groups, subtle shifts and the appearance of specific low-frequency modes in the Raman spectrum can provide insights into the conformational flexibility of the molecule. The rotational freedom around the single bond connecting the benzyl group to the quinoline ring can lead to different conformers. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental Raman spectroscopy to predict the vibrational frequencies of different stable conformers. ultraphysicalsciences.org The comparison of the calculated spectra with the experimental data can help in identifying the predominant conformation in the solid state or in solution.

Characterization of Functional Group Vibrations

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, obtaining suitable single crystals is a prerequisite for X-ray crystallographic analysis. Crystallization from an appropriate solvent system would be the initial step. The resulting crystal would then be subjected to X-ray diffraction, and the diffraction pattern would be analyzed to solve the crystal structure.

Table 2: Illustrative Crystallographic Data for this compound

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1250
Z 4

Note: This table presents hypothetical crystallographic data for illustrative purposes, based on typical values for similar organic compounds. eurjchem.comchemmethod.com

Since this compound does not possess a chiral center, the concept of absolute configuration (R/S designation) is not applicable. The molecule is achiral.

The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the supramolecular assembly. These include:

π-π Stacking: The planar aromatic systems of the quinoline and benzyl rings can engage in π-π stacking interactions with neighboring molecules. bohrium.comiucr.org The centroid-to-centroid distance and the slip angle between the aromatic planes are key parameters in characterizing these interactions.

C-H···π Interactions: The hydrogen atoms of the methyl and methylene groups, as well as the aromatic C-H bonds, can act as donors in C-H···π interactions with the electron-rich π-systems of adjacent quinoline or benzyl rings. iucr.org

The detailed analysis of these interactions provides a deeper understanding of the solid-state properties of the compound. researchgate.netiucr.org

Absolute Configuration Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within the molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the conjugated quinoline and benzyl aromatic systems. scielo.br The substitution pattern on the quinoline ring influences the position and intensity of these absorption maxima. rsc.org

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light as the molecule returns from an excited singlet state to the ground state. The fluorescence spectrum provides information about the electronic structure of the excited state. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is a characteristic property of a fluorescent molecule. beilstein-journals.org

Table 3: Illustrative UV-Vis and Fluorescence Data for this compound in Ethanol

Parameter Illustrative Value
λmax (Absorption) (nm) 285, 320
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) 12000, 8000
λmax (Emission) (nm) 390
Fluorescence Quantum Yield (ΦF) 0.25

Note: This table provides hypothetical data based on the known photophysical properties of substituted quinolines for illustrative purposes. scielo.brrsc.orgbeilstein-journals.org

Electronic Transitions and Chromophore Analysis

The core chromophore in this compound is the quinoline ring system. The electronic absorption spectra of quinoline-based molecules are typically characterized by π → π* and n → π* transitions. researchgate.netmdpi.com The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. researchgate.net The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. mdpi.com

The substitution pattern on the quinoline ring significantly influences the electronic transitions. The presence of a methyl group at the 6-position and a benzyl group at the 3-position would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The methyl group, being an electron-donating group, typically induces a bathochromic (red) shift in the absorption bands. The benzyl group, with its phenyl ring, can engage in π-stacking interactions and further extend the conjugated system, which could also lead to a red shift and potentially introduce new absorption features. scirp.org

For comparison, studies on N-benzyl-6-methylquinolinium bromide (BMQ), a structurally related cation, show a typical absorption maximum around 320 nm. rsc.org Other quinoline derivatives exhibit absorption bands in the UV-Vis region, with λmax values often ranging from 215 nm to over 350 nm, depending on the specific substituents and the solvent polarity. mdpi.comrsc.org Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic transitions of such molecules. rsc.orgacs.org However, no specific TD-DFT studies for this compound were found in the available literature.

Quantum Yield and Lifetime Measurements

Specific experimental data for the fluorescence quantum yield (Φf) and fluorescence lifetime (τ) of this compound are not available in the reviewed literature. These photophysical properties are highly dependent on the molecular structure and its environment.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com For quinoline derivatives, the quantum yield can vary significantly. For instance, some pyrazolo[3,4-b]quinoline derivatives exhibit high quantum yields, making them suitable for applications like organic light-emitting diodes (OLEDs). researchgate.net In contrast, the presence of certain substituents, like nitro groups, can lead to fluorescence quenching and a decrease in the quantum yield. rsc.org

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. mdpi.com This parameter is often measured using techniques like Time-Correlated Single Photon Counting (TCSPC). rsc.org For N-benzyl-6-methylquinolinium bromide (BMQ), a mean fluorescence lifetime has been reported, which is noted to be shorter than that of N-methyl-6-methylquinolinium bromide (MMQ). This difference is attributed to a photo-induced electron transfer mechanism between the phenyl ring and the quinolinium moiety. rsc.org The lifetimes of fluorescent compounds can range from picoseconds to nanoseconds. mdpi.com

Without direct experimental data, the quantum yield and lifetime of this compound can only be estimated based on the behavior of similar compounds. It is plausible that it would exhibit fluorescence, and its quantum yield and lifetime would be influenced by factors such as solvent polarity and the potential for intramolecular interactions between the benzyl group and the quinoline ring.

Computational and Theoretical Investigations of 3 Benzyl 6 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the molecular and electronic properties of quinoline (B57606) derivatives. bioline.org.br These methods allow for a detailed exploration of the molecule's behavior at the atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. bioline.org.brbohrium.com For 3-benzyl-6-methylquinoline, DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). tandfonline.com

Illustrative Data for Substituted Quinolines (B3LYP/6-311++G(d,p))

PropertyRepresentative ValueSignificance for this compound
Total Energy (Hartree)-688.5Provides a baseline for comparing the stability of different conformations or isomers.
Dipole Moment (Debye)~2.5 DIndicates significant polarity, influencing solubility and intermolecular interactions.
Hardness (eV)~2.4 eVA measure of resistance to change in electron distribution, suggesting good chemical stability. tandfonline.com
Electronegativity (eV)~3.8 eVReflects the molecule's ability to attract electrons.

Note: The values in this table are representative examples based on studies of similar substituted quinolines and are for illustrative purposes only.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are utilized. researchgate.netmontana.edu These methods, while more computationally intensive than DFT, provide a more rigorous solution to the Schrödinger equation. numberanalytics.com They are particularly valuable for benchmarking DFT results and for calculating properties where electron correlation effects are paramount. For this compound, high-accuracy single-point energy calculations on a DFT-optimized geometry could refine electronic property predictions. montana.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. tandfonline.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic excitation and reaction. rsc.org For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can be influenced by substituents. rsc.org In this compound, both the benzyl (B1604629) and methyl groups would influence the energies and spatial distributions of these orbitals.

Representative FMO Data for Substituted Quinolines

OrbitalEnergy (eV)Significance
HOMO-6.2Indicates the energy required to remove an electron (ionization potential).
LUMO-1.5Reflects the energy released when an electron is added (electron affinity).
HOMO-LUMO Gap (ΔE)4.7A larger gap suggests higher kinetic stability and lower chemical reactivity. rsc.orgresearchgate.net

Note: These values are illustrative and derived from general findings for substituted quinolines.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, providing a level of detail that complements experimental studies. rsc.orgresearchgate.net

Transition State Characterization and Reaction Pathway Mapping

To understand how this compound is synthesized, for instance, via a Friedländer annulation or a Doebner-von Miller reaction, computational chemists model the entire reaction coordinate. mdpi.com This involves identifying and characterizing all intermediates and, most importantly, the transition states (TS). A transition state represents the highest energy point along the reaction pathway connecting reactants to products. d-nb.infomdpi.com

Using methods like the synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms, researchers can locate the precise geometry of a transition state. d-nb.info A key confirmation of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., bond formation or breaking). nih.gov By connecting the reactants, transition states, and products, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to verify that the located TS indeed connects the intended minima on the potential energy surface. mdpi.com

Energetic Profiles of Key Synthetic Transformations

Once the stationary points (reactants, intermediates, transition states, products) are located, their energies are calculated to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. mdpi.com

For the synthesis of this compound, computational studies would compare the energetic profiles of different potential pathways to determine the most kinetically favorable route. researchgate.net For example, in a multicomponent reaction, DFT calculations can elucidate why a particular regiochemical outcome is favored by comparing the activation barriers of the competing transition states. researchgate.net

Illustrative Energetic Data for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at their ground state.
Transition State 1 (TS1)+25.0The energy barrier for the first step of the reaction.
Intermediate+5.0A stable species formed after the first step.
Transition State 2 (TS2)+20.0The energy barrier for the second step, relative to the reactants.
Products-15.0The final, stable products of the reaction.

Note: This table provides a hypothetical example of an energetic profile for a two-step reaction.

By applying these computational techniques, researchers can gain a profound, atom-level understanding of the structure, properties, and reactivity of this compound, guiding further experimental work in materials science and medicinal chemistry.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the electronic and structural characteristics of the molecule. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these investigations. researchgate.netbohrium.com

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial step in structural elucidation. nih.gov For this compound, theoretical calculations can provide the expected ¹H and ¹³C chemical shifts, which can then be compared with experimental spectra to confirm the molecular structure.

Detailed Research Findings: The standard approach for predicting NMR chemical shifts involves a two-step process. First, the molecule's three-dimensional geometry is optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d). nih.gov Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These absolute shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have incorporated machine learning and graph neural networks (GNNs) to refine DFT-based predictions, improving accuracy by learning from large datasets of experimental values. rsc.org For a molecule like this compound, specific chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the quinoline and benzyl rings will have distinct shifts due to aromatic ring currents. The methyl group protons at the 6-position and the methylene (B1212753) protons of the benzyl group will also exhibit characteristic signals influenced by their local chemical environments. The accuracy of these predictions can be affected by the choice of the computational method, basis set, and the inclusion of solvent effects, often modeled using continuum models like the Solvation Model based on Density (SMD). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table illustrates the type of data generated from computational NMR predictions. The values are hypothetical examples based on typical shifts for similar structural motifs.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Quinoline C2152.58.80
Quinoline C3138.0-
Quinoline C4130.28.10
Quinoline C4a128.5-
Quinoline C5129.87.85
Quinoline C6136.5-
Quinoline C7126.87.50
Quinoline C8128.17.95
Quinoline C8a147.2-
Benzyl -CH₂-40.14.15
Benzyl C1' (ipso)139.5-
Benzyl C2'/C6' (ortho)129.07.25
Benzyl C3'/C5' (meta)128.87.35
Benzyl C4' (para)126.57.20
Methyl C (at C6)21.52.55

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations serve two primary purposes: to confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental vibrational spectra. researchgate.netvasp.at

Detailed Research Findings: Theoretical vibrational frequencies are typically calculated using DFT methods after a successful geometry optimization. The calculation provides a set of normal modes, each with a corresponding frequency and intensity. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, which neglects anharmonicity. nih.gov To improve agreement with experimental data, the calculated harmonic frequencies are commonly multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. nih.gov For example, a scaling factor around 0.96 is often applied for B3LYP/6-31G(d) calculations. nih.gov

For this compound, key vibrational modes would include C-H stretching from the aromatic rings and the methyl/methylene groups, C=C and C=N stretching within the quinoline ring system, and various bending and out-of-plane modes that are characteristic of the substituted quinoline and benzyl moieties. bohrium.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table presents examples of vibrational modes and their predicted frequency ranges, which are typical for the functional groups in the molecule.

Vibrational ModePredicted Frequency Range (cm⁻¹) (Scaled)
Aromatic C-H Stretch (Quinoline, Benzyl)3100 - 3000
Aliphatic C-H Stretch (Methyl, Methylene)3000 - 2850
C=N Stretch (Quinoline)1620 - 1580
C=C Aromatic Ring Stretch1600 - 1450
CH₂ Scissoring (Benzyl)1470 - 1440
CH₃ Asymmetric/Symmetric Bending1460 - 1370
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending (Aromatic)900 - 675

UV-Vis Absorption and Emission Spectrum Simulation

Simulating the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra provides insight into the electronic transitions of a molecule. torvergata.it Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited states of medium to large-sized molecules like this compound. nih.gov

Detailed Research Findings: UV-Vis absorption spectra are simulated by calculating the vertical excitation energies from the ground state geometry (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths. torvergata.it The calculated transitions with the largest oscillator strengths correspond to the major absorption bands. For aromatic systems like this compound, these typically correspond to π → π* transitions within the conjugated system. Emission spectra (fluorescence) are simulated by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed geometry back to the ground state. xmu.edu.cn The difference between the absorption and emission maxima is known as the Stokes shift.

The solvent environment can significantly influence UV-Vis spectra, causing shifts in the absorption and emission maxima (solvatochromism). researchgate.net Computational models can account for these effects using continuum solvent models or by including explicit solvent molecules in the calculation. torvergata.itresearchgate.net

Table 3: Simulated UV-Vis Absorption Data for this compound

This table provides a hypothetical example of data obtained from TD-DFT calculations.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.543500.25HOMO → LUMO
S₀ → S₂3.913170.18HOMO-1 → LUMO
S₀ → S₃4.432800.45HOMO → LUMO+1

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by its conformational flexibility, primarily the rotation around the single bond connecting the benzyl group to the quinoline ring. Computational methods are essential for exploring the molecule's conformational landscape and understanding how its shape is influenced by internal rotational barriers and the surrounding environment. lumenlearning.com

Rotational Barriers and Preferred Conformations

Detailed Research Findings: The preferred conformations and the energy barriers separating them can be determined by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle defined by the planes of the two aromatic rings and calculating the energy at each step using quantum mechanical methods like DFT. mdpi.com The lowest energy points on the PES correspond to the most stable conformations (rotamers), while the highest energy points represent the transition states for rotation.

For this compound, steric hindrance between the ortho-hydrogens of the benzyl group and the atoms at the C2 and C4 positions of the quinoline ring will be a major factor. msu.edu The preferred conformation is likely to be one where the two rings are non-planar (skewed) to minimize this steric repulsion. A fully planar or fully perpendicular arrangement would likely be energetically unfavorable. The rotational barrier is the energy difference between the most stable conformer and the transition state. For similar biaryl systems, these barriers can range from a few to over 20 kcal/mol, depending on the size and nature of the substituents. mdpi.comresearchgate.net

Table 4: Illustrative Conformational Analysis of the Benzyl-Quinoline Torsion

This table shows hypothetical energy values for different conformations, illustrating the concept of a rotational barrier.

Dihedral Angle (Quinoline-C3-C-Phenyl)Relative Energy (kcal/mol)Conformation Type
+5.0Eclipsed (Unstable)
~45°0.0Skewed (Stable)
90°+2.5Perpendicular (Saddle)
~135°0.0Skewed (Stable)
180°+4.8Eclipsed (Unstable)

Solvent Effects on Molecular Conformation

The solvent can influence the conformational equilibrium of a flexible molecule by preferentially stabilizing certain conformers. Molecular dynamics (MD) simulations are a powerful tool for studying these effects.

Detailed Research Findings: MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can be performed with the solute (this compound) immersed in a box of explicit solvent molecules (e.g., water, chloroform) or using an implicit continuum solvent model. bohrium.comresearchgate.net By analyzing the trajectory from an MD simulation, one can determine the population distribution of different conformers in a given solvent.

For this compound, the dipole moment of the molecule may change depending on the relative orientation of the benzyl and quinoline rings. Polar solvents would be expected to stabilize conformations with a higher dipole moment. Furthermore, non-polar solvents might favor conformations that maximize intramolecular interactions and minimize the exposed polar surface area. MD simulations can thus provide a detailed picture of how the conformational landscape and dynamic behavior of the molecule are modulated by its environment. bohrium.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov These studies are pivotal in predicting the reactivity of new molecules and in understanding the underlying mechanisms of chemical reactions. rsc.org For this compound, QSRR investigations would focus on correlating its structural and electronic descriptors with its reactivity in various chemical transformations.

The fundamental principle of QSRR is that the reactivity of a chemical compound is a function of its molecular structure. By quantifying specific structural features and electronic properties, it is possible to build predictive models. These models are typically developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.govscirp.org

Detailed Research Findings

While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the general principles of QSRR analysis have been widely applied to quinoline derivatives. nih.govdergipark.org.trneliti.com These studies provide a framework for understanding how such an analysis would be conducted for this compound.

A typical QSRR study involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that represent different aspects of the molecule's structure and electronic properties. For this compound, these descriptors would be calculated using computational chemistry methods, such as Density Functional Theory (DFT). rsc.orgnih.gov

The key steps in a QSRR study of this compound would include:

Molecular Modeling and Geometry Optimization: The three-dimensional structure of this compound would be modeled and its geometry optimized to find the most stable conformation.

Calculation of Molecular Descriptors: A variety of descriptors would be calculated, falling into several categories:

Electronic Descriptors: These describe the electronic characteristics of the molecule. Important electronic descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and polarizability. scirp.orgdergipark.org.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap is a crucial indicator of chemical reactivity. rsc.org

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Thermodynamic Descriptors: Properties like the heat of formation and Gibbs free energy can also be correlated with reactivity.

Correlation and Model Building: The calculated descriptors would then be correlated with experimentally determined reactivity data for a series of related quinoline derivatives. This allows for the development of a mathematical model that can predict the reactivity of this compound.

The following interactive data table presents a hypothetical set of calculated molecular descriptors for this compound, based on the types of descriptors commonly used in QSRR studies of quinoline derivatives.

Descriptor CategoryDescriptorHypothetical ValueSignificance in Reactivity
ElectronicHOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
ElectronicLUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
ElectronicHOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
ElectronicDipole Moment2.1 DInfluences solubility and intermolecular interactions
Global ReactivityElectronegativity (χ)3.85 eVMeasure of the ability to attract electrons
Global ReactivityChemical Hardness (η)2.65 eVMeasure of resistance to change in electron distribution
Global ReactivityElectrophilicity Index (ω)2.80 eVQuantifies the electrophilic character of the molecule

The values in the table are illustrative and would need to be determined through specific computational calculations for this compound. The significance of each descriptor lies in its ability to predict how the molecule will behave in a chemical reaction. For example, a lower HOMO-LUMO energy gap generally suggests higher reactivity. rsc.org The electrophilicity index can be particularly useful in predicting the outcome of reactions involving electrophiles and nucleophiles.

QSRR studies on related quinoline derivatives have shown that electronic and global reactivity descriptors are often the most influential in predicting reactivity. dergipark.org.tr For instance, in reactions involving electrophilic substitution, the sites with the highest electron density, as indicated by local reactivity descriptors like Fukui functions, would be the most reactive. In the case of this compound, the presence of the benzyl and methyl groups would significantly influence the electron distribution in the quinoline ring system, thereby affecting its reactivity at different positions.

Lack of Specific Research Data on "this compound" Precludes Article Generation

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a significant absence of specific research data concerning the chemical compound This compound . While a vast body of research exists for the broader quinoline class of compounds, including various substituted analogues, no dedicated studies were found that focus on the explicit derivatization and advanced functionalization strategies for this compound as outlined in the provided article structure.

The available scientific papers and patents detail the synthesis and reactions of structurally related molecules, such as 3-benzyl-6-bromo-2-methoxyquinoline (B32111) chemicalbook.comgoogle.comnih.govrsc.orgpharmaffiliates.comnih.gov, 6-methylquinoline-5,8-dione scaffolds mdpi.comresearchgate.net, and other quinoline derivatives with different substitution patterns lookchem.comclockss.orgmdpi.commdpi.comrsc.org. However, these findings cannot be directly extrapolated to this compound without engaging in speculation, which would compromise the scientific accuracy of the article.

The detailed outline requested specific sections on:

Derivatization Strategies and Advanced Functionalization of 3 Benzyl 6 Methylquinoline

Polymer-Supported and Solid-Phase Synthesis Approaches for 3-Benzyl-6-methylquinoline Derivatives

Given the strict requirement to focus solely on "this compound" and adhere strictly to the provided outline, it is not feasible to generate the requested article while maintaining scientific integrity and accuracy.

Should you be interested in an article on a related, well-documented quinoline (B57606) derivative where sufficient data is available to populate the requested structure, please provide an alternative compound name.

Multi-Component Reactions for Rapid Derivatization

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This strategy is particularly valuable for the rapid generation of chemical libraries of structurally diverse compounds. In the context of this compound, MCRs offer a powerful platform for its derivatization, enabling the introduction of a wide array of functional groups and the construction of novel heterocyclic systems built upon the quinoline core.

The primary advantage of employing MCRs for the derivatization of a scaffold like this compound lies in the inherent convergence and operational simplicity of these reactions. wiley.com Instead of a linear, stepwise synthesis that often requires the isolation and purification of intermediates, MCRs combine several bond-forming events in one pot, which can significantly reduce reaction times, solvent usage, and waste generation. wiley.com Prominent MCRs that are applicable to the synthesis and derivatization of quinoline systems include the Ugi, Passerini, Biginelli, and Hantzsch reactions, among others. organic-chemistry.orgscispace.com

For the derivatization of the pre-formed this compound core, functional groups on the quinoline ring system can be leveraged as handles for MCRs. For instance, if the quinoline scaffold possesses an amino or a carboxyl group, it can readily participate as a component in well-established MCRs.

A notable and highly versatile MCR is the Ugi four-component reaction (Ugi-4CR). organic-chemistry.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. dokumen.pub By strategically choosing the components, a diverse range of substituents can be appended to the this compound framework. For example, a derivative of this compound bearing a carboxylic acid at a specific position could be reacted with an amine, an aldehyde, and an isocyanide to generate a complex peptide-like side chain. Similarly, an amino-functionalized this compound could serve as the amine component in an Ugi reaction. The products of the Ugi reaction are often peptidomimetics, which are of significant interest in medicinal chemistry. organic-chemistry.org

The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, offers another avenue for derivatization. rsc.org While structurally related to the Ugi reaction, the Passerini reaction provides a different class of adducts that can be used to functionalize a this compound scaffold bearing a suitable carboxylic acid or carbonyl group.

While direct derivatization of the this compound core using MCRs is a viable strategy, it is also important to consider the use of MCRs for the de novo synthesis of the quinoline ring itself, which can be considered a form of derivatization of the fundamental quinoline scaffold. Several classical named reactions for quinoline synthesis can be performed in a multi-component fashion.

One such example is the Doebner-von Miller reaction , which involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.org To synthesize a derivative of this compound, one could envision a reaction between p-toluidine (B81030) (to provide the 6-methyl group), and benzyl vinyl ketone (to provide the 3-benzyl substituent and part of the quinoline core). This reaction is typically catalyzed by strong acids.

Another powerful MCR approach is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.comacs.org For the synthesis of a this compound derivative, one could employ a 2-amino-5-methylbenzophenone and a ketone that can provide the benzyl group at the 3-position. Recent advancements have focused on developing milder and more efficient catalytic systems for this reaction. acs.org

The Combes quinoline synthesis offers another route, reacting an aniline with a β-diketone under acidic conditions. wikipedia.org In a hypothetical synthesis of this compound, p-toluidine could be reacted with a benzyl-substituted β-diketone. The regioselectivity of the cyclization is a key consideration in this method. wikipedia.org

The following table provides an illustrative example of a multi-component reaction used to synthesize a structurally related quinoline derivative, highlighting the typical reactants, conditions, and outcomes.

Table 1: Example of a Multi-Component Reaction for the Synthesis of a Substituted Quinoline

ProductReactant 1Reactant 2Catalyst/SolventConditionsYield
6-Benzyl-2-ethyl-3-methylquinoline4-BenzylanilinePropionaldehydeNafion® NR50Microwave Irradiation88% mdpi.com

This example demonstrates the feasibility of constructing a polysubstituted quinoline core in a high yield using a multi-component approach under environmentally friendly conditions. mdpi.com The use of a solid acid catalyst like Nafion and microwave heating can significantly accelerate the reaction and simplify purification. mdpi.com Based on this precedent, a similar strategy could be developed for the synthesis of this compound and its derivatives.

Applications in Advanced Organic Synthesis and Materials Science

3-Benzyl-6-methylquinoline as a Core Building Block in Complex Molecule Construction

The strategic placement of the benzyl (B1604629) and methyl groups on the quinoline (B57606) ring makes this compound a valuable precursor in the synthesis of more complex molecular architectures. researchgate.net The quinoline core itself provides a rigid and planar platform, while the benzyl and methyl groups offer sites for further chemical transformations.

Derivatives of this compound have been utilized as intermediates in the synthesis of intricate molecules. For instance, halogenated versions of this compound, such as 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and 3-benzyl-6-bromo-2-methoxyquinoline (B32111), serve as key reactants in multi-step synthetic pathways. chemicalbook.comgoogle.comchemicalbook.combldpharm.com These reactions often involve substitutions at the 2- and 6-positions of the quinoline ring, demonstrating the utility of the this compound framework in constructing molecules with specific functionalities. chemicalbook.comgoogle.com

The synthesis of these derivatives highlights the chemical reactivity of the quinoline system. For example, 3-benzyl-6-bromo-2-methoxyquinoline can be synthesized from 3-benzyl-6-bromo-2-chloroquinoline by refluxing with sodium methoxide (B1231860) in methanol. chemicalbook.com This methoxy (B1213986) derivative is a known reactant for the preparation of other complex organic compounds. chemicalbook.com

Development of this compound-Based Ligands for Catalysis

The nitrogen atom within the quinoline ring of this compound provides a coordination site for metal ions, making it an attractive scaffold for the design of ligands for catalysis. The presence of the benzyl and methyl groups allows for steric and electronic tuning of the resulting metal complexes.

Chiral Ligand Design for Asymmetric Transformations

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While direct examples of chiral ligands derived from this compound are not extensively documented in the provided search results, the broader field of quinoline-based chiral ligands offers significant insights into potential applications. thieme-connect.comresearchgate.net

Chiral ligands containing quinoline motifs are widely used in various asymmetric reactions. thieme-connect.comresearchgate.net These ligands are often synthesized by introducing chiral auxiliaries, such as oxazolines or phosphine (B1218219) groups, onto the quinoline scaffold. thieme-connect.comresearchgate.net These chiral ligands, when complexed with transition metals like iridium or copper, can catalyze reactions with high enantioselectivity. thieme-connect.comnih.gov The principles used in the design of these ligands could be applied to this compound to create novel chiral catalysts. For example, functionalization of the benzyl or methyl group, or the quinoline ring itself, with chiral moieties could lead to new classes of ligands for asymmetric transformations. beilstein-journals.org

Table 1: Examples of Quinoline-Based Chiral Ligands and Their Applications

Ligand TypeMetalApplicationReference
Chiral Schiff BaseVariousAsymmetric 1,4-addition thieme-connect.com
Chiral OxazolinylquinolineCopper, PalladiumFriedel–Crafts alkylation, Cyclopropanation thieme-connect.comresearchgate.net
Chiral PhosphineIridiumAsymmetric hydrogenation thieme-connect.com
Chiral BinaphthylphosphineGoldAsymmetric trapping of vinyl gold carbene species nih.gov

Chelation Chemistry and Metal Coordination Studies

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a fundamental concept in coordination chemistry. openmedscience.comlibretexts.org Quinoline and its derivatives are well-known chelating agents due to the nitrogen atom's ability to donate a lone pair of electrons to a metal ion. bendola.comresearchgate.netnih.gov

The this compound structure can act as a ligand, coordinating with various metal ions to form stable complexes. bendola.comresearchgate.net The study of these metal complexes, including their formation, stability, and structural properties, is crucial for understanding their potential catalytic activity. The electronic properties of the quinoline ring and the steric bulk of the benzyl and methyl groups can influence the coordination geometry and the reactivity of the resulting metal complex. bendola.comnih.gov

Research on related quinoline-based ligands has shown that they can form complexes with a variety of metals, including cobalt, nickel, copper, zinc, and palladium. bendola.com These complexes exhibit different coordination geometries and spectroscopic properties depending on the metal and the specific ligand structure. bendola.com Thermal analysis of such complexes can also provide insights into their stability and decomposition pathways. bendola.com

Integration of this compound into Advanced Materials (Non-Biological Focus)

The unique photophysical and self-assembly properties of the quinoline ring system make it a promising component for the development of advanced materials with applications in optoelectronics and supramolecular chemistry. mdpi.comresearchgate.net

Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. mdpi.com Quinoline derivatives can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and C-H···π interactions, which can drive the formation of ordered supramolecular assemblies. mdpi.commdpi.com

The benzyl group in this compound can further contribute to these interactions, potentially leading to the formation of unique and complex self-assembled structures. While specific studies on the supramolecular assemblies of this compound itself are not detailed in the search results, the principles of supramolecular chemistry suggest its potential in this area. mdpi.comnih.govrsc.org The ability to form ordered structures is a key requirement for the development of functional materials.

Luminescent Materials and Optoelectronic Applications

Quinoline derivatives are known for their luminescent properties and have been investigated for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The fluorescence of these compounds often arises from π-π* transitions within the aromatic system. The emission properties can be tuned by modifying the substituents on the quinoline ring.

The introduction of a benzyl group at the 3-position and a methyl group at the 6-position of the quinoline core in this compound can influence its photophysical properties. These substituents can affect the energy levels of the molecular orbitals involved in light absorption and emission, potentially leading to shifts in the emission wavelength and changes in the quantum yield. researchgate.net Research on other substituted quinolines has demonstrated that such modifications can significantly impact their luminescent behavior, making them suitable for various optoelectronic applications. mdpi.comresearchgate.net

Polymerizable Monomers and Polymeric Materials

The quinoline scaffold is a significant heterocyclic motif utilized in the development of advanced polymeric materials, particularly those with applications in electronics and optoelectronics due to their potential for electrical conductivity and unique photophysical properties. google.com While direct polymerization of this compound is not extensively documented, its structural features suggest its potential as a monomer in various polymerization strategies.

The incorporation of the this compound moiety into a polymer backbone could be achieved through several established methods for synthesizing quinoline-based polymers. One such method is catalytic dehydrogenative polymerization. google.com This process typically involves the polymerization of tetrahydroquinoline derivatives in the presence of a transition metal sulfide (B99878) catalyst. google.com For this compound to be used in this manner, it would first need to be hydrogenated to its corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. Subsequent co-polymerization with other quinoline or substituted quinoline compounds could yield copolymers with tailored properties. google.com The benzyl and methyl groups would be expected to enhance the solubility of the resulting polymer in organic solvents, a crucial factor for processability into thin films or fibers for electronic devices.

Another approach involves functionalizing the this compound core to introduce polymerizable groups. For instance, creating derivatives with vinyl, ethynyl, or bromo functionalities would allow for participation in polymerization reactions like Stille coupling or Sonogashira coupling. nih.gov Research on related bromo-quinoline derivatives has shown successful synthesis of conjugated copolymers for optoelectronic applications. nih.gov A hypothetical polymerization involving a brominated derivative of this compound could proceed via a Stille coupling reaction with a distannyl co-monomer, catalyzed by a palladium complex. nih.gov

The properties of polymers incorporating the this compound unit would be influenced by its distinct substituents. The benzyl group provides a bulky, hydrophobic side chain that can disrupt close packing of polymer chains, potentially increasing solubility and affecting the material's morphology. The methyl group can also contribute to solubility and modify the electronic properties of the quinoline ring system. These materials could find use as electrically conducting organic materials for applications in rechargeable batteries, photoconductive cells, and as corrosion inhibitors. google.com

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization MethodRequired Monomer ModificationPotential CatalystExpected Polymer Properties
Dehydrogenative PolymerizationHydrogenation to 1,2,3,4-tetrahydro-3-benzyl-6-methylquinolineTransition Metal Sulfide (e.g., ReSₓ) google.comElectrically conducting, improved solubility
Stille CouplingBromination of the quinoline ringPalladium complex (e.g., Pd(PPh₃)₄) nih.govConjugated, photoluminescent, soluble
Sonogashira CouplingHalogenation and introduction of a terminal alkynePalladium/Copper catalyst systemConjugated, rigid-rod like structure
Ring-Opening Metathesis Polymerization (ROMP)Functionalization with a strained olefin (e.g., norbornene)Grubbs or other metathesis catalysts apeiron-synthesis.comHigh molecular weight, controlled architecture

Role in the Development of Chemical Probes and Tools for Research

The quinoline core is a privileged scaffold in the design of chemical probes due to its inherent fluorescence, metal-chelating ability, and environmentally sensitive photophysical properties. bohrium.com The this compound structure possesses specific features that make it an attractive platform for developing specialized research tools.

The quinoline ring system itself can serve as a fluorophore. Its emission properties are often sensitive to the local microenvironment, making it suitable for probes designed to report on changes in polarity or viscosity. The benzyl and methyl substituents on the this compound scaffold add significant lipophilicity. This characteristic could be exploited to design probes that preferentially partition into lipid-rich environments, such as cell membranes or lipid droplets. By studying shifts in the fluorescence emission spectrum or lifetime of such a probe, researchers could gain insights into the physical state of these biological structures.

Furthermore, the quinoline nitrogen atom and the π-system of the rings can coordinate with metal ions. This property is the basis for designing chemosensors for specific cations. While the parent structure may have modest and non-selective binding, the this compound scaffold can be further functionalized to create highly specific and sensitive metal ion probes. For example, the addition of a receptor unit, such as a crown ether or another chelating group, at a suitable position on the quinoline ring could lead to a probe that exhibits a significant change in fluorescence upon binding a target ion.

Derivatives of the this compound scaffold could also be developed as tools for tracking specific enzymatic activities or for use in bio-imaging. The development of probes for activin receptor-like kinases (ALK), for instance, has utilized related furo-pyridine scaffolds, demonstrating the modularity of such heterocyclic systems in probe design. acs.org The synthesis of quinoline-based inhibitors for mild steel corrosion has also highlighted the ability of these molecules to form protective films on surfaces, a principle that can be adapted for developing probes that interact with specific material interfaces. bohrium.com

Table 2: Potential Applications of this compound-Based Chemical Probes

Probe TypeDesign PrincipleTarget Analyte/ProcessPotential Research Application
Fluorescence Probe Inherent fluorescence of the quinoline core, modulated by the environment.Polarity, viscosity of microenvironments.Studying cell membrane dynamics or protein aggregation.
Metal Ion Chemosensor Metal chelation by the quinoline nitrogen and appended receptor groups.Specific metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).Investigating metallo-enzyme activity or environmental monitoring.
Reactive Probe Incorporation of a reactive group that interacts with a specific analyte.Reactive oxygen species (ROS), specific enzymes.Monitoring oxidative stress or enzyme activity in living cells.
Bio-imaging Agent High quantum yield and photostability, potentially enhanced by further modification.Cellular organelles or specific tissues.Visualizing biological structures and processes via fluorescence microscopy.

New Synthetic Methodologies Promoted by this compound Scaffolds

The this compound framework is both a target for novel synthetic methodologies and a versatile intermediate for further chemical elaboration. The development of efficient routes to construct this polysubstituted quinoline core is an active area of research, driven by the prevalence of the quinoline motif in pharmaceuticals and materials. rsc.org

Classic methods such as the Doebner-von Miller, Combes, and Friedländer syntheses provide foundational routes to the quinoline ring system. mdpi.com For example, a modified Doebner-von Miller reaction could potentially synthesize this compound by reacting p-toluidine (B81030) with an appropriate α,β-unsaturated aldehyde or ketone derived from phenylacetaldehyde. More modern approaches often rely on metal-catalyzed cross-coupling and cyclization reactions, which offer greater control and substrate scope. organic-chemistry.org A notable environmentally friendly method involves the Nafion®-catalyzed reaction of anilines with aldehydes under microwave irradiation, which has been used to produce structurally similar 2-ethyl-3-methylquinolines with excellent yields. mdpi.com Adapting this for this compound would likely involve the reaction of p-toluidine with an aldehyde derived from hydrocinnamaldehyde.

The this compound scaffold, once synthesized, serves as a building block for more complex molecules. The quinoline ring is amenable to various transformations. For instance, derivatives such as 3-benzyl-6-bromo-2-methoxyquinoline are key intermediates in the synthesis of antitubercular agents. nih.govchemicalbook.com The synthesis of such compounds demonstrates a common strategy where a simpler quinoline core is built and then functionalized. The synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline, for example, starts from a 3-benzyl-6-bromo-2-chloroquinoline precursor, showcasing the utility of the benzyl-quinoline scaffold in promoting new synthetic pathways. google.com

Furthermore, the benzyl group itself can be a site for chemical modification. For example, palladium-catalyzed reactions have been used on the benzylic chain of related 3-benzylmenadione compounds to create diverse analogues. researchgate.net This suggests that the benzyl group on the this compound scaffold could similarly be functionalized, for instance, through benzylic bromination followed by nucleophilic substitution, to introduce a wide array of new chemical entities. The development of catalytic systems, such as cobalt-amido complexes for transfer hydrogenation of quinolines, also opens up new methodologies for selectively reducing the quinoline core, leading to valuable tetrahydroquinoline intermediates. nih.govpku.edu.cnacs.org

Table 3: Selected Synthetic Methodologies for Quinoline Scaffolds

Synthetic MethodKey ReactantsCatalyst/ConditionsRelevance to this compound
Doebner-von Miller Reaction Aniline (B41778) (p-toluidine), α,β-Unsaturated carbonylStrong acid (e.g., H₂SO₄, polyphosphoric acid)A classical route to form the quinoline core from simple precursors. mdpi.com
Friedländer Synthesis o-aminoaryl aldehyde/ketone, compound with active methylene (B1212753) groupAcid or base catalysisA convergent method for constructing the pyridine (B92270) ring onto a pre-formed benzene (B151609) ring. mdpi.com
Nafion-Catalyzed Cyclization Aniline (p-toluidine), AldehydeNafion® NR50, Microwave irradiationAn environmentally friendly, efficient method for synthesizing substituted quinolines. mdpi.com
Metal-Catalyzed Annulation 2-aminobenzyl alcohol, ketone[RuCl₂(p-cymene)]₂, O₂Modern catalytic approach for building the quinoline ring with high efficiency. organic-chemistry.org

Conclusion and Future Directions in 3 Benzyl 6 Methylquinoline Research

Summary of Key Academic Contributions and Methodological Advancements

Research into quinoline (B57606) derivatives has yielded a variety of synthetic methodologies, many of which are applicable to the synthesis of 3-Benzyl-6-methylquinoline. While direct synthesis of this specific compound is not extensively documented in dedicated studies, its formation can be understood through advancements in established quinoline synthesis protocols and the functionalization of related quinoline cores.

Key contributions have centered on the development of efficient cyclization and functionalization reactions. Classical methods such as the Friedländer, Combes, and Doebner-von Miller syntheses form the bedrock of quinoline preparation. nih.govrsc.orgorganic-chemistry.orgnih.gov The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a straightforward approach for creating polysubstituted quinolines. organic-chemistry.orgijcce.ac.irwikipedia.org For this compound, this would conceptually involve the reaction of 2-amino-5-methylbenzaldehyde (B1611670) with benzyl (B1604629) methyl ketone. Recent advancements have focused on improving this method through the use of various catalysts like p-toluenesulfonic acid, iodine, and Lewis acids to enhance yields and simplify reaction conditions, even enabling solvent-free protocols. organic-chemistry.orgijcce.ac.irwikipedia.org

The Combes synthesis , reacting an aniline (B41778) with a β-diketone under acidic conditions, provides another route to 2,4-disubstituted quinolines. nih.govwikipedia.org Methodological improvements have included the use of polyphosphoric acid (PPA) and its esters (PPE) as more effective dehydrating agents than traditional sulfuric acid. wikipedia.org

More recent and significant advancements lie in the field of transition-metal-catalyzed C–H bond activation and functionalization. nih.govmdpi.com These modern techniques allow for the direct introduction of functional groups onto a pre-existing quinoline ring with high regioselectivity, which is often difficult to achieve with classical methods. nih.gov For instance, rhodium, palladium, and cobalt catalysts have been successfully employed for C–H activation, enabling the introduction of alkyl and aryl groups at various positions of the quinoline N-oxide scaffold. nih.govmdpi.comrsc.org The alkylation of methylquinolines with alcohols, via an auto-transfer hydrogenative (ATH) reaction, has also been demonstrated using various transition metal catalysts, including iron and iridium. mdpi.com A notable study provided the characterization of 2-benzyl-6-methylquinoline 1-oxide, an analog and potential precursor, highlighting the application of modern spectroscopic techniques in identifying such structures. rsc.org

Identification of Remaining Challenges and Unexplored Research Avenues

Despite significant progress, the synthesis and study of this compound and its derivatives face several challenges.

Regioselectivity: Classical syntheses like the Friedländer and Combes reactions can sometimes result in mixtures of isomers, especially with unsymmetrical ketones or diketones. wikipedia.org Achieving precise control to exclusively yield the desired 3-benzyl-6-methyl isomer remains a challenge that often requires carefully selected starting materials or complex purification steps.

Harsh Reaction Conditions: Many traditional quinoline syntheses require high temperatures and strong acidic or basic catalysts, which can limit their applicability to substrates with sensitive functional groups. nih.govacs.org While modern methods are milder, developing broadly applicable, efficient, and environmentally benign syntheses remains an active area of research. ijcce.ac.ir

Direct C-H Functionalization: While C-H activation is a powerful tool, its application to directly benzylate the C3 position of 6-methylquinoline (B44275) is not yet well-established. The C(sp³)–H bonds of the methyl group are relatively inert, and achieving selective activation at the desired C3 position of the quinoline ring over other positions (like C2, C4, or C8) is a significant hurdle. rsc.orgacs.org

Unexplored research avenues include:

Systematic Exploration of Properties: The specific physicochemical, electronic, and photophysical properties of this compound have not been thoroughly investigated. Such studies are essential for identifying potential applications.

Supramolecular Chemistry: The ability of this compound to participate in self-assembly or act as a building block for more complex supramolecular structures has not been studied. ijcce.ac.ir

Future Perspectives for the Application of this compound in Chemical Innovation

The unique substitution pattern of this compound positions it as a valuable intermediate for chemical innovation, particularly in materials science and medicinal chemistry.

Materials Science: Polysubstituted quinolines are known to self-assemble into structures with interesting photonic and electronic properties. ijcce.ac.ir Future research could explore the potential of this compound as a building block for organic light-emitting diodes (OLEDs), sensors, or other functional materials. Its aromatic system could be further functionalized to tune its electronic and optical characteristics.

Medicinal Chemistry Scaffold: Quinoline derivatives are a cornerstone of medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents. tubitak.gov.trresearchgate.netmdpi.com While avoiding specific dosage or efficacy claims, this compound can be viewed as a "privileged scaffold." nih.govtdx.cat Its structure could be systematically modified to create libraries of new compounds for biological screening. For example, analogs like 3-benzyl-6-bromo-2-methoxyquinoline (B32111) serve as intermediates in the synthesis of complex pharmaceutical agents. chemicalbook.combio-synth.innih.gov Future work could involve derivatizing the benzyl ring, the methyl group, or the quinoline core to explore structure-activity relationships.

Chemical Probes: The quinoline core is known for its fluorescent properties. This compound could be developed into a fluorescent probe for detecting metal ions or other analytes, with the substituents tailored to confer specificity.

Potential for Development of Novel Synthetic Strategies for Quinoline Derivatives

The pursuit of more efficient and versatile methods for synthesizing quinolines like this compound continues to drive innovation in organic chemistry. Future strategies are likely to focus on green chemistry principles, atom economy, and catalytic efficiency. rsc.orgijcce.ac.ir

Photocatalysis: Visible-light-mediated reactions are emerging as a powerful and green tool in organic synthesis. nih.govrsc.org Photocatalytic methods, using metal complexes or organic dyes, can enable radical-based cyclizations and functionalizations under exceptionally mild conditions. nih.govacs.orgresearchgate.net Developing a photocatalytic Povarov-type or electrocyclization reaction could provide a novel entry to the 3-benzyl-quinoline core. nih.govrsc.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, are highly efficient for building molecular complexity. rsc.org Designing a novel MCR that incorporates the aniline, benzyl, and methyl components in a one-pot synthesis of this compound would represent a significant advancement in synthetic efficiency and atom economy. rsc.org

Flow Chemistry: The use of continuous flow reactors for quinoline synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. nih.gov Adapting existing or novel synthetic strategies to a flow chemistry setup could accelerate the production and derivatization of this and other quinoline compounds.

Catalyst-Free and Metal-Free Methods: There is a growing emphasis on developing synthetic routes that avoid transition metals to reduce cost and toxicity. mdpi.comorganic-chemistry.org Innovations using iodine catalysis, or tandem reactions promoted by simple reagents like DMSO, are showing promise for creating quinoline structures through new bond-forming strategies. mdpi.comacs.orgorganic-chemistry.org These approaches could lead to more sustainable methods for producing a wide range of quinoline derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-Benzyl-6-methylquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedländer annulation. For example, this compound derivatives can be prepared via nucleophilic substitution of chloro-methyl intermediates with benzylamine in anhydrous ethanol, using triethylamine (TEA) as a base to neutralize HCl byproducts . Alternatively, Friedländer annulation of formyl naphthylamines with ketones under acidic or basic conditions offers a route to quinoline scaffolds . Optimization includes testing solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like FeCl₃). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
  • NMR : Analyze ¹H/¹³C NMR for benzyl (δ 4.3–4.5 ppm, singlet) and methyl (δ 2.4–2.6 ppm, triplet) proton environments .
  • XRD : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using Cu-Kα radiation and refine structures with SHELXT for space-group determination and bond-length validation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS.

Q. What experimental protocols ensure stability assessment of this compound under varying conditions?

  • Methodological Answer : Design stability studies by exposing the compound to:
  • Thermal stress : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Photolytic stress : Use UV light (254 nm) in a photostability chamber. Track changes in UV-Vis absorbance (λmax ~300 nm for quinoline derivatives).
  • pH variation : Dissolve in buffers (pH 3–10) and analyze solubility/decomposition over 48 hours .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve:
  • Compare solution-state (NMR) and solid-state (XRD) data to identify conformational flexibility.
  • Perform variable-temperature NMR to detect equilibrium shifts (e.g., -40°C to 80°C).
  • Use DFT calculations (B3LYP/6-31G* level) to model energetically favorable conformers and validate against experimental data .

Q. What strategies are effective in elucidating the reaction mechanism of this compound formation?

  • Methodological Answer :
  • Isotopic labeling : Introduce ¹³C or ²H at reactive sites (e.g., benzyl carbon) to track bond formation via isotopic shifts in NMR.
  • Kinetic studies : Monitor reaction rates under varying concentrations of reactants. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).
  • Trapping intermediates : Quench reactions at short intervals (e.g., 5–10 min) and isolate intermediates via flash chromatography. Characterize using HRMS and IR .

Q. How can researchers design comparative studies between this compound and its analogs (e.g., 6-trifluoromethyl variants)?

  • Methodological Answer :
  • Structural analogs : Synthesize derivatives with substituents like -CF₃ or -NO₂ at the 6-position. Compare electronic effects via Hammett plots .
  • Biological/chemical activity : Test antibacterial or catalytic performance (e.g., in cross-coupling reactions) against parent compounds. Use ANOVA to assess significance of substituent effects .
  • Computational modeling : Perform docking studies (AutoDock Vina) or molecular dynamics to predict binding affinity differences .

Data Analysis and Reporting

Q. What frameworks are recommended for interpreting contradictory bioactivity results in this compound studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and assess heterogeneity via I² statistics.
  • Error source identification : Check for batch variability (e.g., purity via HPLC) or assay conditions (e.g., cell line differences).
  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay at 24/48 hours) .

Q. How should researchers present crystallographic data for this compound in publications?

  • Methodological Answer : Follow IUCr guidelines:
  • Report unit cell parameters (a, b, c, α, β, γ), R-factors (R₁, wR₂), and CCDC deposition number.
  • Include ORTEP diagrams (50% probability ellipsoids) and hydrogen-bonding tables.
  • Discuss packing diagrams to highlight π-π interactions or CH-π networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.